molecular formula C24H36N2O17 B014044 Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid CAS No. 887407-56-9

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

Cat. No. B014044
M. Wt: 624.5 g/mol
InChI Key: HUXZWLOCCJOCCY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid and related compounds often involves complex chemical reactions designed to combine specific functional groups to achieve the desired molecular structure. For instance, the Hantzsch reaction with 6-aminouracil has been utilized for the synthesis of novel compounds, showcasing the versatility of aminoethyl ether derivatives in forming structured chemicals under specific conditions (Abdelmoniem et al., 2020).

Molecular Structure Analysis

The molecular structure of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid is characterized by its bis(2-aminoethyl) ether and tetraacetic acid components, contributing to its complex chelating properties. Studies have shown that modifications to the molecular structure, such as introducing benzene rings, significantly affect the compound's ability to chelate metal ions, demonstrating the importance of structural analysis in understanding its chemical behavior (Tsien, 1980).

Chemical Reactions and Properties

The chemical reactions and properties of Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid are pivotal in its applications. For example, its reactions with uranyl ions have been detailed, highlighting its potential in complexation and extraction processes (Bhat & Rao, 1967). Additionally, its role in sensitizing actomyosin to calcium ions underscores its biochemical significance (Hartshorne & Mueller, 1967).

Scientific Research Applications

References for General Chemical Research Applications:

  • Novel Brominated Flame Retardants

    Zuiderveen, E. A., Slootweg, J., & de Boer, J. (2020). Discusses the occurrence of novel brominated flame retardants in various environments and highlights the need for further research on their occurrence, environmental fate, and toxicity. Read more.

  • Calcium Influx and Vascular Reactivity

    Thompson, L., Bruner, C., Lamb, F., King, C. M., & Webb, R. (1987). Investigates the role of calcium influx in vascular contractions and its implications for hypertension. Read more.

  • Conversion of Plant Biomass

    Chernyshev, V. M., Kravchenko, O. A., & Ananikov, V. (2017). Analyzes advances in the synthesis of HMF from plant feedstocks and its use in producing various chemicals. Read more.

  • EDTA Chelation Therapy

    Chappell, L., & Janson, M. (1996). Reviews the use of EDTA chelation therapy in the treatment of vascular disease, discussing its effectiveness and mechanisms of action. Read more.

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation and serious eye damage/eye irritation. It may also cause specific target organ toxicity (single exposure) with the target organs being the respiratory system . Thermal decomposition can lead to the release of irritating gases and vapors .

Future Directions

EGTA is a useful tool in molecular biology and other scientific research fields due to its ability to chelate calcium ions . Its future applications may continue to revolve around its chelating properties and its use in the determination of calcium in the presence of magnesium .

properties

IUPAC Name

(2-methoxy-2-oxoethyl) 2-[2-[2-[bis[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]ethoxy]ethyl-[2-(2-methoxy-2-oxoethoxy)-2-oxoethyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H36N2O17/c1-35-21(31)13-40-17(27)9-25(10-18(28)41-14-22(32)36-2)5-7-39-8-6-26(11-19(29)42-15-23(33)37-3)12-20(30)43-16-24(34)38-4/h5-16H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUXZWLOCCJOCCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC(=O)CN(CCOCCN(CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC)CC(=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H36N2O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

624.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetraacetoxymethyl Bis(2-aminoethyl) Ether N,N,N',N'-Tetraacetic Acid

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